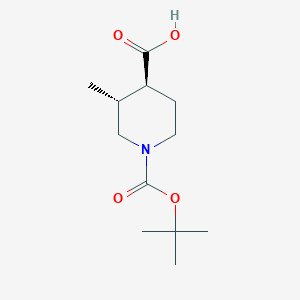

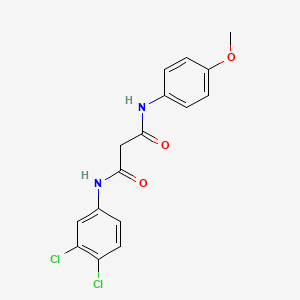

![molecular formula C23H19N3O3 B2824938 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide CAS No. 898455-22-6](/img/structure/B2824938.png)

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide” is a compound that belongs to the quinazolinone class . Quinazolinones are a group of heterocyclic compounds that have been studied for their various biological activities .

Synthesis Analysis

The synthesis of similar quinazolinone derivatives involves the reaction of appropriate aromatic/heterocyclic aldehydes with 2-hydrazinyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide in ethanol and glacial acetic acid . The reaction mixture is stirred and refluxed for several hours .Molecular Structure Analysis

The structure of similar compounds has been confirmed by the presence of (NH, NH2) stretching vibration at 3120cm -1 and 3180-3315 cm -1 respectively, and decreasing value of vibration of amide carbonyl to 1610 cm -1 . The UV spectrum showed two intense maxima at 346 nm and 261 nm which belong to n → π* and π → π* electronic transitions respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of phthalic anhydride and 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetohydrazide or thiophene-2-carbohydrazide . After cooling, the reaction mixture is poured into ice water to precipitate the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by FT-IR, 1H-NMR, mass spectroscopy, and elemental analysis . The IR spectrum shows characteristic peaks for NH, Ar–CH, CH3–CH, C=O quinazoline, C=O amide, CH=N, and C–O–C .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

- Oxazolidinones, closely related in structure, have demonstrated significant in vitro antibacterial activities against a wide range of clinically important human pathogens, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococci, without evidence of rapid resistance development (Zurenko et al., 1996).

Anticancer Activity

- Compound GN39482, a derivative with an indenopyrazole core, exhibited promising antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, which is crucial for cell division and cancer growth (Minegishi et al., 2015).

- N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent inducer of apoptosis and an effective agent against cancer, including those resistant to common treatments, highlighting its potential for clinical application (Sirisoma et al., 2009).

Anti-inflammatory Activity

- Novel quinazolinone compounds have been synthesized and shown to possess both analgesic and anti-inflammatory activities, suggesting their potential use in treating inflammation-related disorders (Alagarsamy et al., 2015).

Other Activities

- The T-type Ca2+ channel blocker KYS05090, structurally related to quinazolinones, was found to induce autophagy and apoptosis in lung cancer cells, demonstrating a novel mechanism of action that involves ROS generation and inhibition of glucose uptake, providing insights into potential new therapeutic strategies for cancer treatment (Rim et al., 2014).

Wirkmechanismus

While the exact mechanism of action for this specific compound is not mentioned in the search results, quinazolinone derivatives have been studied for their analgesic, anti-inflammatory, and antimicrobial activities . The mechanism of action of similar compounds is often related to their ability to inhibit both isoforms of the enzyme cyclooxygenase (COX), which catalyzes the conversion of arachidonic acid to prostaglandin H2 .

Eigenschaften

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O3/c1-16-24-21-13-6-5-12-20(21)23(28)26(16)18-9-7-8-17(14-18)25-22(27)15-29-19-10-3-2-4-11-19/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPNQSRZXGCPBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

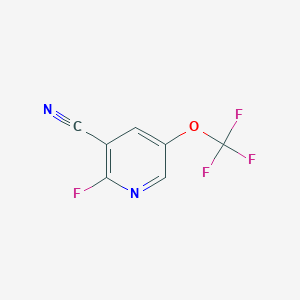

![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B2824858.png)

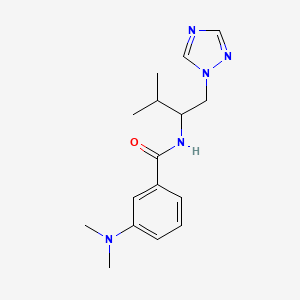

![1-[(4-Chlorophenyl)sulfanyl]-3-[4-(4-fluorophenyl)piperazino]-2-propanol](/img/structure/B2824859.png)

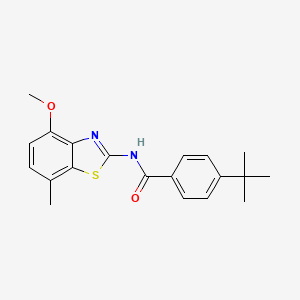

![N-(2-ethoxyphenyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2824862.png)

![6-Phenyl-2-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2824866.png)

![3-[2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic Acid](/img/structure/B2824868.png)

![1-{[6-(4-methylphenyl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2824870.png)

![tert-butyl N-[2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]carbamate](/img/structure/B2824876.png)

![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2824877.png)